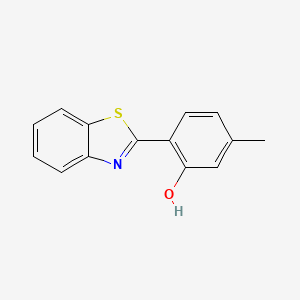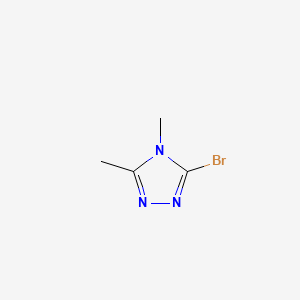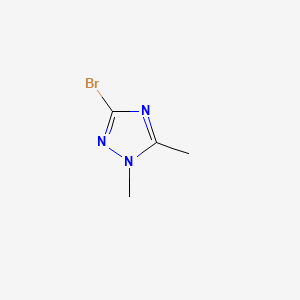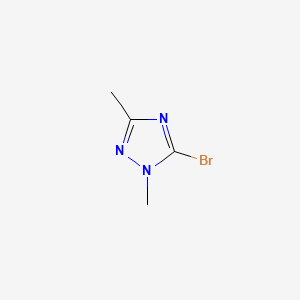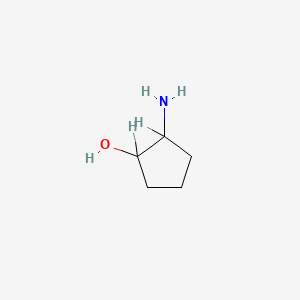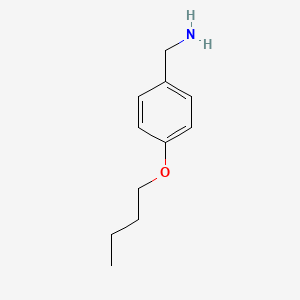
5-Chloro-2-(pyrrolidin-1-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, like those containing pyrrolidinyl groups attached to an aniline framework, often involves stepwise chemical reactions that include nucleophilic substitution reactions and the utilization of directing groups in C-H amination mediated by metallic catalysts such as cupric acetate. These methods highlight the versatility and efficiency of synthesizing nitrogen-containing heterocycles, which are crucial in organic synthesis and pharmaceutical applications (Zhao et al., 2017).
Molecular Structure Analysis
Studies on molecules similar to 5-Chloro-2-(pyrrolidin-1-yl)aniline, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, reveal that these molecules can exhibit a coplanar arrangement with specific dihedral angles between the pyrrolidine and benzene rings. This structural arrangement is crucial for understanding the molecule's reactivity and interaction capabilities. Hydrogen bonding and weak C-H...π interactions contribute to the stability and crystal packing of these compounds, as demonstrated in various crystallographic analyses (Krishnan et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of compounds with structures similar to this compound can be influenced by the presence of functional groups that facilitate reactions such as C-H amination. The incorporation of chloro and pyrrolidinyl groups into the aniline ring can enable selective functionalization and cross-coupling reactions, expanding the utility of these compounds in synthetic chemistry (Carson & Kerr, 2005).
Scientific Research Applications
Structural Properties and Interactions
- Iminopyrrole Structural Insights : Research on isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, closely related to 5-Chloro-2-(pyrrolidin-1-yl)aniline, reveals important structural insights. These compounds exhibit significant dihedral angles between pyrrole and benzene rings and engage in various intermolecular interactions, including hydrogen bonding and C-H···π interactions. This knowledge aids in understanding the structural dynamics and potential applications of similar compounds (Su et al., 2013).
Applications in Coordination Chemistry
- Metal Complex Formation : Aniline and pyridine-functionalized N-heterocyclic carbene studies have demonstrated the ability to form complexes with metals like Hg(II), Ag(I), and Au(I). This indicates potential applications of this compound in forming metal complexes, which could be significant in catalysis or material science (Zhuang et al., 2013).
Catalysis and Polymerization
Catalytic Activities in Polymerization : Research involving Schiff base ligands similar to this compound has shown their potential in catalyzing ring-opening polymerization processes. This suggests possible applications of this compound in polymer synthesis and related catalytic processes (Njogu et al., 2017).
Directing Group in Organic Synthesis : The compound has been identified as an effective directing group for C-H amination mediated by cupric acetate. This role in facilitating specific chemical transformations highlights its utility in complex organic synthesis processes (Zhao et al., 2017).
Microwave-Assisted Organic Synthesis : It has been used in microwave-assisted synthesis processes, indicating its utility in modern, efficient organic synthesis methodologies. Such applications could be relevant in accelerating chemical reactions and improving yield efficiencies (Vargas et al., 2012).
Continuous-Flow Catalysis : The functionality of similar pyrrolidinyl compounds in continuous-flow aldol reactions, as demonstrated by research on silica-supported 5-(pyrrolidin-2-yl)tetrazole, suggests potential applications in continuous-flow processes, which are crucial in industrial chemistry for efficiency and scalability (Bortolini et al., 2012).
Safety and Hazards
Future Directions
The pyrrolidine ring in 5-Chloro-2-(pyrrolidin-1-yl)aniline is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDWRKMVOHRBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974918 | |
| Record name | 5-Chloro-2-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59504-29-9 | |
| Record name | 59504-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




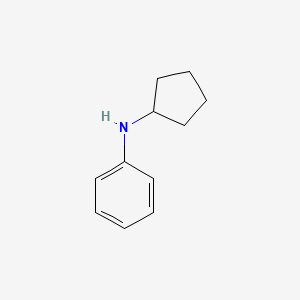
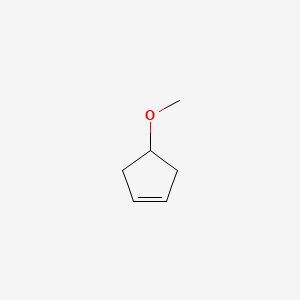
![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)

![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)

